(R)-2-Amino-3-(tert-pentylthio)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

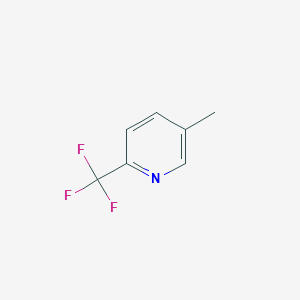

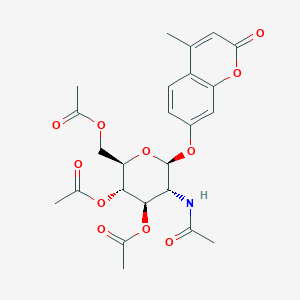

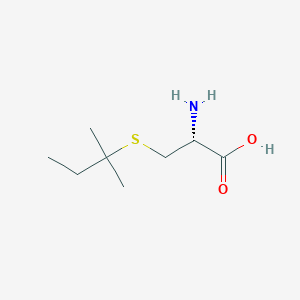

“®-2-Amino-3-(tert-pentylthio)propanoic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a tert-pentylthio group. The “R” in its name indicates the configuration of the chiral center in the molecule .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It has a chiral center at the 2nd carbon atom, an amino group at the 2nd carbon, a tert-pentylthio group at the 3rd carbon, and a carboxylic acid group at the end of the propyl chain .Chemical Reactions Analysis

The compound contains functional groups that are known to participate in various chemical reactions. The amino group can engage in reactions typical of amines, the carboxylic acid group can participate in acid-base reactions, and the thioether group may undergo oxidation and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and carboxylic acid groups would likely make it more soluble in polar solvents .Scientific Research Applications

Enantioselective Synthesis

Research on the enantioselective synthesis of neuroexcitants, such as ATPA analogues, showcases the relevance of chiral amino acids like (R)-2-Amino-3-(tert-pentylthio)propanoic acid. The synthesis processes often aim to achieve high enantiomeric excesses, highlighting the importance of precise stereochemical control in the creation of compounds with potential neuroexcitatory activity (Pajouhesh et al., 2000).

Precursors for Natural Products

The compound has been explored as a key intermediate in the synthesis of biotin, a critical vitamin in metabolic processes. The synthesis from L-cystine demonstrates its utility in the biosynthesis of essential biomolecules, including fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).

Antibacterial Activity

A derivative isolated from garlic showed antibacterial activity against antibiotic-resistant strains of Staphylococcus aureus, indicating the potential of (R)-2-Amino-3-(tert-pentylthio)propanoic acid and its analogues in developing new antibacterial agents (Meiyun Zhou et al., 2014).

Heterocyclisation

The compound's derivatives have been synthesized through one-pot, three-component reactions, leading to (R)-2-thioxothiazolidine-4-carboxylic acid. This synthesis pathway underscores its versatility in creating structurally diverse molecules with potential pharmaceutical applications (R. Mohebat, Elahe Kafrizi, 2014).

Enzymatic Preparation

Enzymatic routes have been explored for the preparation of (S)-amino acids from racemic mixtures, demonstrating the biocatalytic potential of amino acids in synthesizing antidiabetic drug candidates (Yijun Chen et al., 2011).

Future Directions

properties

IUPAC Name |

(2R)-2-amino-3-(2-methylbutan-2-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-4-8(2,3)12-5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKQYQDZHWKJKY-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572994 |

Source

|

| Record name | S-(2-Methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(tert-pentylthio)propanoic acid | |

CAS RN |

312746-71-7 |

Source

|

| Record name | S-(2-Methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)